5-Bromo-3-chloro-2-(difluoromethoxy)pyridine
Overview
Description
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic reactions. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and proteins involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in altered cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and altered organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic reactions. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions can result in altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Studies have shown that the compound can accumulate in specific subcellular regions, influencing its efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the following steps:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out to introduce bromine and chlorine atoms at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The reactions are typically conducted in controlled environments to manage the reactivity of the halogen and methoxy groups.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Another halogenated pyridine derivative with a nitro group.
5-Bromo-2-chloropyridine: Lacks the difluoromethoxy group, making it less lipophilic.
2-Bromo-5-chloropyridine: Similar structure but different substitution pattern.
Uniqueness
5-Bromo-3-chloro-2-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABKBOUVVDEFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-88-3 | |
Record name | 5-bromo-3-chloro-2-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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